molecular formula C15H21N3O2 B7504099 N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide

N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B7504099
M. Wt: 275.35 g/mol
InChI Key: RRVXOZHABSUMBN-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. Inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a variety of effects on the brain and body.

Mechanism of Action

As mentioned earlier, N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that helps to regulate brain activity by reducing the firing of neurons. By increasing GABA levels, this compound can have a variety of effects on the brain, including reducing seizure activity and promoting relaxation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to increase GABA levels in the brain, reduce seizure activity, and promote relaxation. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, and has been studied as a potential treatment for cocaine addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of using this compound is that it can have off-target effects on other enzymes and neurotransmitter systems, which can complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide. For example, further studies could be done to investigate the potential therapeutic applications of this compound in humans, including its use as a treatment for epilepsy, anxiety, depression, and addiction. Additionally, studies could be done to investigate the long-term effects of this compound on brain function and behavior, as well as its potential interactions with other drugs and medications. Finally, further studies could be done to investigate the mechanisms underlying the effects of this compound on the brain and body, which could provide insights into the role of GABA in normal and pathological processes.

Synthesis Methods

N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzylamine with cyclopropylcarbonyl chloride, followed by reaction with piperazine-1-carboxylic acid. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide has been studied extensively in animal models and has shown promise as a potential treatment for a variety of neurological and psychiatric disorders. For example, this compound has been shown to reduce seizures in animal models of epilepsy, and has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.

Properties

IUPAC Name

N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-20-14-4-2-3-13(11-14)17-7-9-18(10-8-17)15(19)16-12-5-6-12/h2-4,11-12H,5-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVXOZHABSUMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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